2-((tert-Butyldimethylsilyl)oxy)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol involves several key steps, often starting from simpler alcohols that are subsequently protected using tert-butyldimethylsilyl (TBDMS) groups. One method describes the desilylation of TBDMS ethers to their corresponding alcohols, showcasing the reversible nature of silyl ether formation and its utility in synthetic pathways (Yu & Verkade, 2000).
Molecular Structure Analysis
The molecular structure of 2-((tert-Butyldimethylsilyl)oxy)ethanol is characterized by its silyl ether moiety, which influences its reactivity and physical properties. Detailed structural analysis can be derived from crystallography studies, providing insights into its conformation and the impact of the silyl group on its overall geometry. Although specific studies on this compound's crystal structure are not directly mentioned, research on related silyl-protected compounds offers valuable context (Reibenspies et al., 2000).
Chemical Reactions and Properties
2-((tert-Butyldimethylsilyl)oxy)ethanol participates in a variety of chemical reactions, primarily serving as a protective group for alcohols. The protection and subsequent deprotection of hydroxyl groups are crucial for its application in complex organic syntheses. Studies have highlighted its stability under various conditions and its selective reactivity towards deprotection agents, offering a controlled approach to synthesis (Corey & Venkateswarlu, 1972).
Physical Properties Analysis
The physical properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, such as boiling point, melting point, and solubility, are influenced by the presence of the bulky TBDMS group. These properties are essential for determining its suitability in various synthetic contexts, including reactions under specific temperature or solvent conditions.
Chemical Properties Analysis
Chemically, 2-((tert-Butyldimethylsilyl)oxy)ethanol exhibits characteristics typical of silyl ethers, including resistance to hydrolysis and the ability to undergo reactions with nucleophiles. The stability of the TBDMS group, alongside its susceptibility to targeted removal, makes it a versatile agent in organic synthesis (Sabitha et al., 1999).
Scientific Research Applications
It is used for asymmetric acetylation of racemic 1-(2-furyl)ethanol, achieving high enantiomeric excess (up to 99%) (Ghanem & Schurig, 2001).
In the field of molecular biology, it facilitates the photosensitized oxidation of 8-oxo-7,8-dihydroguanosine, leading to the production of spiroiminodihydantoin (Mccallum, Kuniyoshi, & Foote, 2004).
It plays a role in the synthesis of polymers like poly(vinylphenol), poly(vinylphenyl)methanol, and poly(2-vinylphenyl)ethanol, important in materials science (Hirao, Kitamura, Takenaka, & Nakahama, 1993).
This compound is instrumental in synthesizing water-soluble polymethacrylates for biomedical applications (Ishizone, Han, Okuyama, & Nakahama, 2003).
It has applications in hydroxyl-protecting, including in the synthesis of prostaglandins, highlighting its pharmaceutical relevance (Corey & Venkateswarlu, 1972).
In organic chemistry, it can be used in reactions involving silyl-substituted bisketenes (Zhao, Allen, & Tidwell, 1993).
Safety And Hazards
The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause harm to the eyes and respiratory system . The hazard statements associated with the compound are H225, H302, H315, H319, and H335 . These indicate that the compound is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210, P261, P305, P338, and P351 , which advise against exposure to heat/sparks/open flames/hot surfaces, breathing dust/fume/gas/mist/vapors/spray, and contact with eyes .
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYAGNPMQVHYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456535 | |
Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butyldimethylsilyl)oxy)ethanol | |
CAS RN |
102229-10-7 | |
Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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